5-(3-Chloro-phenoxy)-thiophene-2-carbonitrile
Overview
Description
5-(3-Chloro-phenoxy)-thiophene-2-carbonitrile: is an organic compound that features a thiophene ring substituted with a 3-chlorophenoxy group and a nitrile group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Chloro-phenoxy)-thiophene-2-carbonitrile typically involves the reaction of 3-chlorophenol with thiophene-2-carbonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
Substitution: The 3-chlorophenoxy group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: In chemistry, 5-(3-Chloro-phenoxy)-thiophene-2-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features make it a candidate for the development of drugs targeting specific biological pathways or receptors.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and electronic materials. Its properties can be tailored to enhance the performance of these materials in various applications .
Mechanism of Action
The mechanism of action of 5-(3-Chloro-phenoxy)-thiophene-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitrile group and the thiophene ring can influence its binding affinity and specificity towards these targets. The exact pathways involved would depend on the biological context and the specific target being studied .
Comparison with Similar Compounds
- 3-(4-Chlorophenoxy)benzaldehyde
- 3-Chloro-benzo[b]thiophene-2-carboxylic acid
- 4-(3-Chlorophenoxy)piperidine
Comparison: Compared to these similar compounds, 5-(3-Chloro-phenoxy)-thiophene-2-carbonitrile is unique due to the presence of both the thiophene ring and the nitrile group. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill. For instance, the nitrile group can enhance its reactivity in certain chemical reactions, while the thiophene ring can contribute to its electronic properties .
Properties
IUPAC Name |
5-(3-chlorophenoxy)thiophene-2-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClNOS/c12-8-2-1-3-9(6-8)14-11-5-4-10(7-13)15-11/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJKNRSPBUINSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=CC=C(S2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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